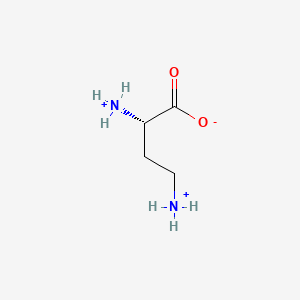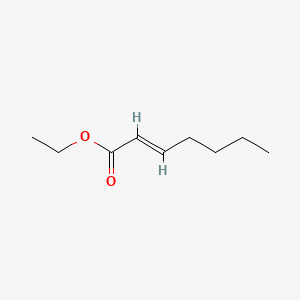
Ethyl 2-heptenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-heptenoate is the fatty acid ethyl ester of 2-heptenoic acid. It has a role as a metabolite. It derives from a 2-heptenoic acid.
(e)-2-Ethyl heptenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid (e)-2-Ethyl heptenoate is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-2-Ethyl heptenoate has been primarily detected in urine. Within the cell, (e)-2-ethyl heptenoate is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a derivative of Ethyl 2-heptenoate, has been used in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This method offers complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Intramolecular Azide 1,3-Dipolar Cycloaddition : Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate, another variant, has been shown to undergo a stereoselective intramolecular azide 1,3-dipolar cycloaddition. This reaction produces a stable triazoline, offering potential utility in synthetic chemistry (Kokotos, Markidis, & Mikros, 2003).
Synthesis from Methacryloyl Chloride and Ethyl 4-Iodobutyrate : Research demonstrates the synthesis of Ethyl 5‐Oxo‐6‐Methyl‐6‐Heptenoate using methacryloyl chloride and ethyl 4-iodobutyrate. This study presents a specific method of production with potential applications in organic synthesis (Tamaru, Ochiai, Nakamura, & Yoshida, 2003).
Radical Allylation of B‐Alkylcatecholboranes : Ethyl 2-[(2,6,6-trimethylbicyclo[3.1.1]heptyl-3-yl)methyl]propenoate, a related compound, has been utilized in the radical allylation of B‐Alkylcatecholboranes. This research provides insights into the potential applications of ethyl heptenoates in organic reactions (Darmency, Scanlan, Schaffner, & Renaud, 2006).
Sustainability Analysis in Catalytic Production : Ethyl 2-heptenoate derivatives are used in the analysis of sustainability metrics in the catalytic production of higher alcohols from ethanol. This research highlights the importance of such compounds in understanding and improving sustainability in chemical processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).
Propriétés
Numéro CAS |
54340-72-6 |
|---|---|
Nom du produit |
Ethyl 2-heptenoate |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
ethyl (E)-hept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
Clé InChI |
CYLQPOIZDBIXFP-BQYQJAHWSA-N |
SMILES isomérique |
CCCC/C=C/C(=O)OCC |
SMILES |
CCCCC=CC(=O)OCC |
SMILES canonique |
CCCCC=CC(=O)OCC |
Autres numéros CAS |
54340-72-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




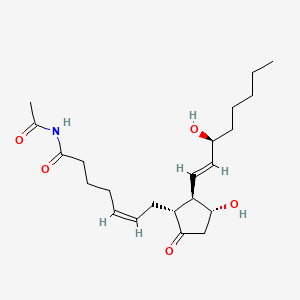

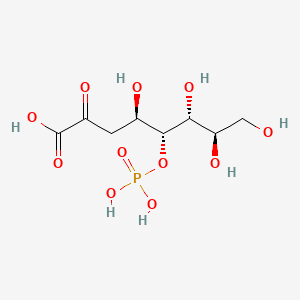
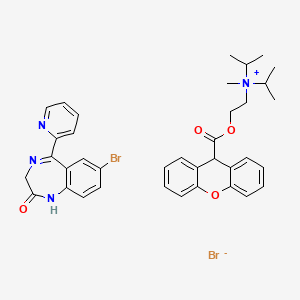
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

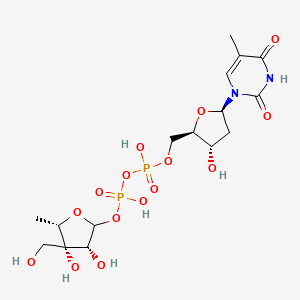

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239214.png)
![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)


